molecular formula C23H25NO6 B2385182 2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide CAS No. 883962-34-3

2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide

Cat. No.: B2385182
CAS No.: 883962-34-3
M. Wt: 411.454
InChI Key: QGDHGSUQESPLNH-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, which is a class of organic compounds that are known for their interesting biological activities . Coumarins have been shown to exhibit anti-tumorial, anti-inflammatory, and anti-viral effects .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, coumarin derivatives are known to participate in a variety of chemical reactions. For example, they can undergo cyclization reactions to form various ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. Generally, coumarin derivatives are solid at room temperature and are soluble in polar solvents .

Scientific Research Applications

  • Mass Spectral Behavior and Structural Analysis

    • The compound's mass spectral behavior, particularly its cleavage patterns and elimination processes, is a subject of research in analytical chemistry. The study of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, a structurally related compound, has provided insights into the behavior of acylamino substituents and the elimination of hydroxyl radicals (Mallen, Cort, & Cockerill, 1979).
  • Pharmacological Evaluation and Inhibitory Properties

    • Synthesized derivatives of the compound, particularly those involving N-substitution, have been evaluated for their cyclooxygenase (COX) inhibitory properties. These studies are crucial for understanding the compound's potential medicinal applications, especially in treating inflammation (Rambabu et al., 2012).
  • Antitumor Activity and Molecular Docking

    • The compound and its analogs have been studied for their antitumor activities. The findings suggest significant potential in treating various cancers, with some derivatives showing broad-spectrum antitumor activity. Molecular docking studies provide further insights into their mechanism of action (Al-Suwaidan et al., 2016).
  • Antimicrobial Activity

    • Research has also focused on the compound's antimicrobial properties. Synthesized derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
  • Crystal Structure Analysis

    • The crystal structure of related compounds has been analyzed, contributing to the understanding of molecular interactions and stability. Such studies are essential in the fields of crystallography and material science (Manolov, Ströbele, & Meyer, 2008).

Future Directions

The study of coumarin derivatives is a very active area of research due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

Properties

IUPAC Name

2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-12(2)22(26)24-23-18(19(25)15-9-7-8-13(3)20(15)30-23)14-10-16(27-4)21(29-6)17(11-14)28-5/h7-12H,1-6H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDHGSUQESPLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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